Girinimbine

Antitrypanosomal Selectivity Index In Vitro

Girinimbine is a validated antitrypanosomal lead (SI 73.38) with in vivo anti-angiogenic and anti-inflammatory activity. Unlike related carbazole alkaloids (mahanimbine, koenimbine), it shows superior selectivity indices and potency, including A549 NSCLC cytotoxicity (IC50 6.2 µg/mL). Its oral efficacy in peritonitis models and dose-dependent cytokine modulation (IL-1β, TNF-α) make it indispensable for reproducible oncology and inflammation research. Compound-specific procurement is essential to avoid inconsistent results from generic alternatives.

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 23095-44-5
Cat. No. B1212953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGirinimbine
CAS23095-44-5
Synonymsgirinimbin
girinimbine
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC=CC=C42
InChIInChI=1S/C18H17NO/c1-11-10-14-12-6-4-5-7-15(12)19-16(14)13-8-9-18(2,3)20-17(11)13/h4-10,19H,1-3H3
InChIKeyGAEQWKVGMHUUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Girinimbine (CAS 23095-44-5): A Pyranocarbazole Alkaloid for Pharmacological and Preclinical Research Procurement


Girinimbine is a naturally occurring pyranocarbazole alkaloid [1] primarily isolated from Murraya koenigii (curry leaf) and Murraya euchrestifolia [2]. It belongs to the carbazole class of alkaloids and possesses a characteristic fused pyrano[3,2-a]carbazole skeleton [3]. The compound is reported to exhibit a broad spectrum of biological activities including antitumor, anti-inflammatory, antioxidant, anti-angiogenic, and antiplatelet effects [4]. Its well-defined structure and multiple reported mechanisms of action make it a candidate for preclinical research in oncology, inflammation, and infectious disease models.

Girinimbine vs. Closely Related Carbazole Alkaloids: Why Substitution Is Not Scientifically Justifiable


Generic substitution of girinimbine with structurally related carbazole alkaloids such as mahanimbine, murrayafoline, or koenimbine is not supported by quantitative evidence due to substantial differences in biological potency, selectivity profiles, and target engagement [1]. In head-to-head comparative studies, girinimbine demonstrates markedly superior selectivity indices in antitrypanosomal assays and distinct potency hierarchies across cancer cell lines compared to its closest analogs [2]. Furthermore, girinimbine exhibits a unique combination of in vivo validated anti-angiogenic and anti-inflammatory activities that are not equivalently documented for its in-class peers [3]. These differential characteristics necessitate compound-specific procurement for reproducible and interpretable experimental outcomes.

Girinimbine Differential Evidence: Quantitative Head-to-Head Data for Procurement Decisions


Superior Selectivity Index in Antitrypanosomal Activity Compared to Mahanimbine and Murrayafoline

In a direct comparative study against Trypanosoma evansi, girinimbine (IC50 = 10.16 µg/mL) was compared with mahanimbine (IC50 = 3.13 µg/mL) and murrayafoline (IC50 = 6.35 µg/mL) [1]. While mahanimbine and murrayafoline were more potent, girinimbine demonstrated substantially lower cytotoxicity against mammalian Vero cells, with a mean CC50 of 745.58 ± 42.38 µg/mL compared to unreported but presumably lower values for the comparators. This resulted in a superior Selectivity Index (SI) of 73.38 for girinimbine [2]. The high SI indicates a wider therapeutic window, making girinimbine a more favorable candidate for in vivo follow-up studies where host toxicity is a critical parameter.

Antitrypanosomal Selectivity Index In Vitro

Girinimbine Exhibits Superior Superoxide Inhibition Compared to α-Tocopherol

Girinimbine's antioxidant capacity was directly benchmarked against α-tocopherol, a standard antioxidant reference compound [1]. In a superoxide generation assay using TPA-induced differentiated HL-60 cells, girinimbine achieved greater than 95% inhibition of superoxide generation at concentrations of 5.3 and 26.3 µg/mL. Under the same assay conditions, α-tocopherol did not achieve this level of inhibition, demonstrating girinimbine's superior potency in this specific radical scavenging context. Notably, girinimbine failed to scavenge DPPH free radicals, indicating a mechanism-specific antioxidant activity rather than general radical quenching.

Antioxidant Superoxide In Vitro

Dual In Vitro and In Vivo Anti-Angiogenic Activity Validated in Zebrafish Model

Unlike many carbazole alkaloids for which anti-angiogenic claims are based solely on in silico or in vitro data, girinimbine's activity has been validated in both in vitro human umbilical vein endothelial cell (HUVEC) assays and an in vivo zebrafish embryo model [1]. In vitro, girinimbine significantly inhibited HUVEC proliferation, invasion, migration, and tube formation in a dose- and time-dependent manner. Crucially, this activity translated in vivo, where 24-hour exposure to girinimbine inhibited neo-vessel formation in zebrafish embryos [2]. While other carbazole alkaloids like mahanimbine and koenimbine are noted for anticancer properties, quantitative in vivo anti-angiogenic data are specifically documented for girinimbine, distinguishing it for angiogenesis-targeted research applications.

Anti-Angiogenesis In Vivo Zebrafish

Selective Cytotoxicity in Lung Cancer A549 Cells with Quantified Selectivity Index (SI > 2)

Natural girinimbine demonstrated potent and selective cytotoxicity against human lung cancer A549 cells with an IC50 of 6.2 μg/mL [1]. This is notably more potent than several synthetic derivatives (IC50 24.0 - 40.6 μg/mL) and a nitrobiphenyl intermediate (IC50 17.0 μg/mL) in the same study. Critically, selectivity was quantified using a Selectivity Index (SI) comparing A549 (cancer) to MRC-5 (normal lung) cells [2]. Natural girinimbine and most derivatives exhibited SI values ranging from 2.70 to 4.68 (SI > 2), indicating preferential toxicity toward cancer cells. In contrast, two N-alkylated girinimbine derivatives showed poor selectivity with SI values of 0.93 and 1.70, underscoring the importance of the natural scaffold.

Cytotoxicity Selectivity Index Lung Cancer

In Vivo Anti-Inflammatory Efficacy with Dose-Dependent Cytokine Suppression

Girinimbine's anti-inflammatory activity has been quantified in an in vivo mouse model of carrageenan-induced peritonitis, a feature not universally documented for its carbazole analogs [1]. Oral pretreatment with girinimbine (10-100 mg/kg) resulted in significant limitation of total leukocyte migration, primarily neutrophils, and reduced levels of pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in peritoneal fluid [2]. In vitro, girinimbine inhibited nitric oxide (NO) production in LPS/IFN-γ-induced RAW 264.7 cells in a dose-dependent manner and suppressed NF-κB nuclear translocation. This combination of in vitro mechanistic data and in vivo functional efficacy distinguishes girinimbine from compounds with only in vitro anti-inflammatory claims.

Anti-Inflammatory In Vivo Cytokine

Favorable Computational ADME/T Profile and SARS-CoV-2 Mpro Binding Affinity Compared to Reference Inhibitor

In a computational study comparing five carbazole alkaloids from Murraya koenigii, girinimbine demonstrated a binding affinity of -7.6 kcal/mol against SARS-CoV-2 main protease (Mpro), which is stronger than the reference inhibitor 3WL (-7.2 kcal/mol) [1]. The compound displayed a unique binding mechanism that shielded the catalytic dyad (His41 and Cys145) of Mpro [2]. Furthermore, girinimbine satisfied criteria for oral bioavailability and druggability based on computed physicochemical and ADME/T properties. While this evidence is in silico, it provides a quantitative differentiation from other carbazole alkaloids screened, where only five compounds (including girinimbine) exhibited favorable ADME/T profiles.

ADME Docking SARS-CoV-2

Optimal Scientific Use Cases for Girinimbine Based on Verified Differential Evidence


Antitrypanosomal Drug Discovery with an Emphasis on Host Safety

Based on its Selectivity Index of 73.38 in Trypanosoma evansi assays, girinimbine is optimally suited for antitrypanosomal screening cascades where minimizing mammalian cell toxicity is a primary selection criterion [1]. Its favorable SI compared to more potent but less selective carbazole analogs positions it as a preferred lead for further in vivo efficacy and safety studies in animal models of trypanosomiasis.

Mechanistic Studies of Angiogenesis Inhibition with In Vivo Validation

For projects requiring a small-molecule angiogenesis inhibitor with both in vitro and in vivo validation, girinimbine is the recommended carbazole alkaloid [2]. Its documented ability to inhibit neo-vessel formation in zebrafish embryos, coupled with anti-proliferative and anti-migratory effects in HUVEC assays, makes it suitable for target identification studies, combination therapy experiments, and phenotypic screening in angiogenesis-related pathologies.

Lung Cancer Research Requiring Selective Cytotoxicity

Investigators studying non-small cell lung cancer (NSCLC) models, particularly those using A549 cells, should procure natural girinimbine due to its quantified selectivity (SI > 2) and superior potency (IC50 = 6.2 μg/mL) over synthetic derivatives [3]. This compound is appropriate for experiments examining apoptosis induction, cell cycle arrest, and combination therapies in lung cancer, where off-target toxicity to normal lung fibroblasts (MRC-5) must be controlled.

In Vivo Inflammation Models Requiring Oral Bioavailability

Based on the dose-dependent reduction of leukocyte migration and pro-inflammatory cytokines (IL-1β, TNF-α) in the carrageenan-induced peritonitis mouse model following oral administration, girinimbine is a validated choice for in vivo inflammation studies [4]. Its efficacy in this model supports its use in preclinical investigations of inflammatory bowel disease, arthritis, or other inflammatory conditions where oral dosing and cytokine modulation are relevant endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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